PDE5 Inhibitory Activity with Defined COX-1/COX-2 Selectivity Profile
4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid demonstrates measurable inhibition of cGMP-specific phosphodiesterase type 5 (PDE5) with an IC50 of 3.20 µM (3,200 nM) [1]. In the same assay system, the compound exhibits no meaningful inhibition of cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2), with IC50 values exceeding 100 µM (>100,000 nM) for both enzymes [1]. This selectivity profile—PDE5 inhibition in the low micromolar range contrasted with negligible COX activity—provides a quantifiable differentiation basis when selecting this compound over generic cyclohexene carboxylic acids that lack documented PDE5 engagement.
| Evidence Dimension | Enzyme inhibition (IC50) and target selectivity ratio |
|---|---|
| Target Compound Data | PDE5 IC50 = 3.20 µM (3,200 nM); COX-1 IC50 >100 µM (>100,000 nM); COX-2 IC50 >100 µM (>100,000 nM) |
| Comparator Or Baseline | Same compound evaluated against multiple targets (PDE5 vs. COX-1 vs. COX-2) |
| Quantified Difference | Selectivity ratio: PDE5 IC50 / COX-1 IC50 <0.032 (at least 31-fold selectivity for PDE5 over COX-1/2) |
| Conditions | Human PDE5 enzyme assay using IMAP fluorescence polarization (Molecular Devices); human COX-1 and COX-2 assays with arachidonic acid substrate, incubation at 25°C for 5 min, absorbance measured at 590 nm |
Why This Matters
For researchers screening PDE5 modulators, this compound offers a defined, measurable activity level with documented low COX cross-reactivity, enabling more predictable experimental outcomes compared to untested analogs.
- [1] BindingDB. BDBM236636 (US9388139, 3): Affinity Data for cGMP-specific 3',5'-cyclic phosphodiesterase (PDE5), Prostaglandin G/H synthase 1 (COX-1), and Prostaglandin G/H synthase 2 (COX-2). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=236636 View Source
